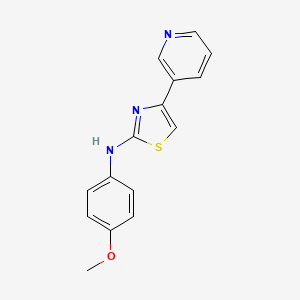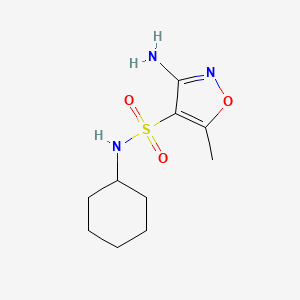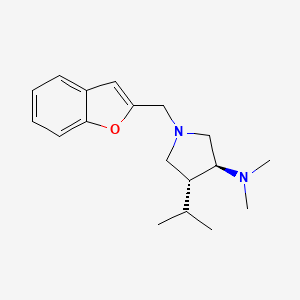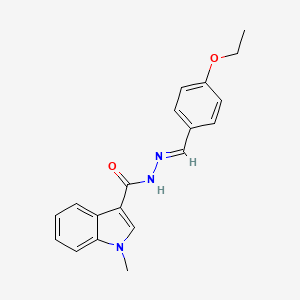
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide, also known as EMIH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMIH is a hydrazone derivative of indole, which is a common pharmacophore in many drugs. EMIH has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. This compound has been found to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that promote inflammation. It has also been found to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various assays. However, there are also limitations to its use. This compound has low solubility in water, which can make it difficult to use in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to test its efficacy.
Orientations Futures
There are several future directions for research on N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide. One area of interest is in the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is in the study of this compound's mechanism of action, which could provide insights into its potential applications in various diseases. Additionally, this compound could be further studied in preclinical and clinical trials to evaluate its safety and efficacy as a potential therapeutic agent.
Méthodes De Synthèse
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide can be synthesized through a multi-step reaction process. The first step involves the synthesis of 1-methyl-1H-indole-3-carbohydrazide, which is then reacted with 4-ethoxybenzaldehyde to produce this compound. The reaction is catalyzed by a base, and the product is purified through recrystallization.
Applications De Recherche Scientifique
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-15-10-8-14(9-11-15)12-20-21-19(23)17-13-22(2)18-7-5-4-6-16(17)18/h4-13H,3H2,1-2H3,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIQONJXEHZXOK-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
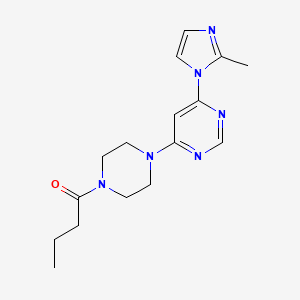

![4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5534134.png)
![3-(4-methoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5534146.png)

![((1S)-1-{[6-[(4-methylpiperazin-1-yl)sulfonyl]-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}propyl)amine](/img/structure/B5534148.png)
![N-(2-furylmethyl)-8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5534155.png)
![N-2-pyridinyl-2-(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-ylthio)acetamide](/img/structure/B5534166.png)
![N-(4-chlorobenzyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5534167.png)
![butyl (4aS*,7aR*)-4-(2-pyridinylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5534177.png)
